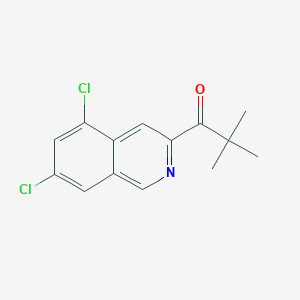
1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isoquinoline derivatives followed by the introduction of the 2,2-dimethylpropan-1-one moiety. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5,7-Dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one can be compared with other isoquinoline derivatives, such as:
5,7-Dichloroisoquinoline: A similar compound with potential biological activities.
2,2-Dimethylpropan-1-one derivatives:
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
186687-18-3 |
|---|---|
Molecular Formula |
C14H13Cl2NO |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
1-(5,7-dichloroisoquinolin-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H13Cl2NO/c1-14(2,3)13(18)12-6-10-8(7-17-12)4-9(15)5-11(10)16/h4-7H,1-3H3 |
InChI Key |
MZRHTNWKSSDMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC=C2C=C(C=C(C2=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















